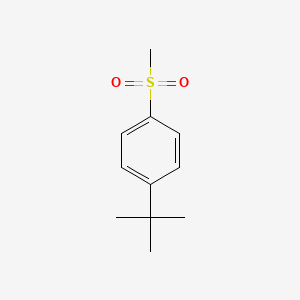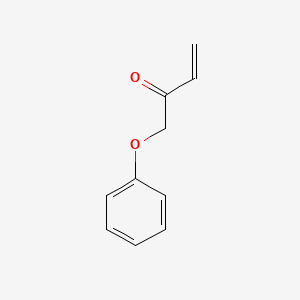![molecular formula C28H35NO6Si B13900421 (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid is a complex organic compound that features a combination of benzylamino, tert-butyl, diphenylsilyl, and oxalic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol typically involves multiple steps, starting from readily available precursorsThe final step often includes the formation of the oxalic acid salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities .
Industry
Industrially, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may facilitate binding to active sites, while the tert-butyl(diphenyl)silyl moiety enhances the compound’s stability and solubility . The oxalic acid component may play a role in modulating the compound’s overall charge and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(benzylamino)-3-[tert-butyl(dimethyl)silyl]oxy-propan-1-ol: Similar structure but with dimethylsilyl instead of diphenylsilyl.
(2S)-2-(benzylamino)-3-[tert-butyl(trimethyl)silyl]oxy-propan-1-ol: Similar structure but with trimethylsilyl instead of diphenylsilyl.
Uniqueness
The presence of the diphenylsilyl group in (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol imparts unique steric and electronic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C28H35NO6Si |
|---|---|
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol;oxalic acid |
InChI |
InChI=1S/C26H33NO2Si.C2H2O4/c1-26(2,3)30(24-15-9-5-10-16-24,25-17-11-6-12-18-25)29-21-23(20-28)27-19-22-13-7-4-8-14-22;3-1(4)2(5)6/h4-18,23,27-28H,19-21H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BPHGZBYESZNARU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13900342.png)

![Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B13900347.png)

![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)



![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)




